Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.: 948287-40-9
VCID: VC8331478
InChI: InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-11-9-14-13(18-11)15-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
SMILES: CCOC(=O)CC1=CN=C(S1)NC2=CC=CC=C2
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol

Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

CAS No.: 948287-40-9

Cat. No.: VC8331478

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate - 948287-40-9

Specification

CAS No. 948287-40-9
Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
IUPAC Name ethyl 2-(2-anilino-1,3-thiazol-5-yl)acetate
Standard InChI InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-11-9-14-13(18-11)15-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Standard InChI Key DBVVXKKNIHHGML-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CN=C(S1)NC2=CC=CC=C2
Canonical SMILES CCOC(=O)CC1=CN=C(S1)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The phenylamino group at C2 and the ethyl acetate substituent at C5 create a unique electronic environment that influences its reactivity and binding affinity. The IUPAC name is ethyl 2-(2-anilino-1,3-thiazol-5-yl)acetate, and its structure is validated by spectral data (e.g., 1H^1\text{H} NMR, 13C^{13}\text{C} NMR) and high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight262.33 g/mol
CAS Number948287-40-9
LogP3.07 (predicted)
Topological Polar Surface Area79.5 Ų

Biological Activities and Mechanisms

Table 2: Biological Activity Profile of Select Analogs

CompoundCDK9 IC50_{50} (nM)CDK2 IC50_{50} (nM)Selectivity (CDK9/CDK2)
12u757081.4
Ia2126.0
12a5459.0

Apoptosis Induction in Cancer Cells

By inhibiting CDK9, these compounds suppress RNA polymerase II-mediated transcription of survival proteins like Mcl-1. In chronic lymphocytic leukemia (CLL) cells, 12u reduced Mcl-1 levels by 70% within 6 hours, triggering caspase-3 activation and apoptosis .

Comparative Analysis with Structural Isomers

Thiazol-4-Yl vs. Thiazol-5-Yl Derivatives

Ethyl 2-(2-(phenylamino)thiazol-4-yl)acetate (CAS 453524-57-7) is a positional isomer with distinct physicochemical and biological properties:

Table 3: Isomer Comparison

PropertyThiazol-5-Yl DerivativeThiazol-4-Yl Derivative
Molecular Weight262.33 g/mol262.33 g/mol
LogP3.073.06
CDK9 IC50_{50}7 nM (analog 12u)Not reported
SolubilityLow (predicted)Low (predicted)

The C5-substituted derivatives generally show enhanced kinase selectivity due to optimal steric compatibility with CDK9’s ATP-binding pocket .

Future Directions and Applications

Drug Development Opportunities

  • Optimizing Bioavailability: Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.

  • Targeted Delivery Systems: Nanoparticle encapsulation to enhance tumor penetration .

  • Combination Therapies: Pairing with Bcl-2 inhibitors (e.g., venetoclax) to overcome resistance in hematologic malignancies.

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